5-Trimethylsilyloxy-2-chloropyridine 5-Trimethylsilyloxy-2-chloropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13880636
InChI: InChI=1S/C8H12ClNOSi/c1-12(2,3)11-7-4-5-8(9)10-6-7/h4-6H,1-3H3
SMILES:
Molecular Formula: C8H12ClNOSi
Molecular Weight: 201.72 g/mol

5-Trimethylsilyloxy-2-chloropyridine

CAS No.:

Cat. No.: VC13880636

Molecular Formula: C8H12ClNOSi

Molecular Weight: 201.72 g/mol

* For research use only. Not for human or veterinary use.

5-Trimethylsilyloxy-2-chloropyridine -

Specification

Molecular Formula C8H12ClNOSi
Molecular Weight 201.72 g/mol
IUPAC Name (6-chloropyridin-3-yl)oxy-trimethylsilane
Standard InChI InChI=1S/C8H12ClNOSi/c1-12(2,3)11-7-4-5-8(9)10-6-7/h4-6H,1-3H3
Standard InChI Key AMXLLJQTMURLSZ-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)OC1=CN=C(C=C1)Cl

Introduction

Structural and Physicochemical Properties

The IUPAC name for 5-trimethylsilyloxy-2-chloropyridine is (6-chloropyridin-3-yl)oxy-trimethylsilane, reflecting its substitution pattern. Key physicochemical properties include:

PropertyValue
Molecular FormulaC8H12ClNOSi\text{C}_8\text{H}_{12}\text{ClNOSi}
Molecular Weight201.72 g/mol
Canonical SMILESCSi(C)OC1=CN=C(C=C1)Cl
InChI KeyAMXLLJQTMURLSZ-UHFFFAOYSA-N
Boiling PointNot explicitly reported
SolubilitySoluble in organic solvents

The trimethylsilyloxy group enhances lipophilicity, improving solubility in nonpolar media, while the chlorine atom at the 2-position directs electrophilic substitution reactions to the 4- and 6-positions of the pyridine ring .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The primary synthesis route involves silylation of 2-chloropyridine derivatives under basic conditions. A representative method includes:

  • Substrate Preparation: 2-Chloropyridine or its hydroxylated analog is treated with a trimethylsilylating agent (e.g., trimethylsilyl chloride) in the presence of a base such as triethylamine.

  • Reaction Equation:

    2-ClPy-OH+(CH3)3SiClBase5-OSi(CH3)3-2-ClPy+HCl2\text{-ClPy-OH} + (\text{CH}_3)_3\text{SiCl} \xrightarrow{\text{Base}} \text{5-OSi}(\text{CH}_3)_3\text{-2-ClPy} + \text{HCl}

    This proceeds via nucleophilic attack of the pyridine oxygen on the electrophilic silicon center, followed by deprotonation.

Reactivity and Functionalization

The compound undergoes characteristic reactions:

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to displacement by amines, alkoxides, or thiols, yielding substituted pyridines .

  • Desilylation: Acidic or aqueous conditions cleave the silyl ether, regenerating the hydroxyl group.

  • Cross-Coupling Reactions: The silyloxy group can act as a directing group in metal-catalyzed couplings, such as Suzuki-Miyaura reactions .

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

5-Trimethylsilyloxy-2-chloropyridine is a precursor to antihistamines and antifungal agents. For example, its derivatives are implicated in the synthesis of pyrithione, a fungicidal agent used in antidandruff shampoos . The silyl group temporarily protects reactive hydroxyl groups during multistep syntheses, enabling precise functionalization .

Agrochemical Development

Chlorinated pyridines are critical in designing insecticides and herbicides. The trimethylsilyloxy moiety improves the bioavailability of agrochemicals by modulating solubility profiles . For instance, 2-chloro-5-(trichloromethyl)pyridine, a structurally related compound, is a key intermediate in nitrapyrin-based soil treatments .

Future Perspectives

Advances in sustainable silylation reagents and catalytic desilylation methods could enhance the utility of this compound in green chemistry . Additionally, structural analogs with fluorinated silyl groups may offer improved metabolic stability for pharmaceutical applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator